molecular formula C15H15NO5 B8682592 ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 33331-61-2

ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B8682592
CAS No.: 33331-61-2
M. Wt: 289.28 g/mol
InChI Key: YRTSFGKVUOLBDZ-UHFFFAOYSA-N
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Description

ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a chemical compound with the molecular formula C15H15NO5 and a molecular weight of 289.29 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

The synthesis of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core allows it to bind to DNA gyrase and topoisomerase enzymes, inhibiting their activity and leading to antibacterial effects . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific ethoxy substitution, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

33331-61-2

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 8-ethoxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C15H15NO5/c1-3-18-14-9-5-12-13(21-8-20-12)6-11(9)16-7-10(14)15(17)19-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

YRTSFGKVUOLBDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=CC3=C(C=C21)OCO3)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture containing 126 g of ethyl 4-chloro-6,7-methylenedioxyquinoline-3-carboxylate and 200 ml of absolute ethanol was added dropwise an ethanolic sodium ethylate solution prepared from 34 g of sodium ethylate and 250 ml of ethanol with stirring. The resulting mixture was refluxed for 1.5 hours and the ethanol was removed under reduced pressure. The residue was poured into ice-water, the insoluble solid was filtered, washed with water and dried to provide 126 g of almost pure ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-caboxylate, m.p. 84°-86°C. Recrystallization from petroleum ether gave colorless needles, m.p. 85°-85.5°C.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

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